2-[(4-Methylphenyl)selanyl]ethyl selenocyanate
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Overview
Description
2-[(4-Methylphenyl)selanyl]ethyl selenocyanate is an organoselenium compound that contains both selenium and selenocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)selanyl]ethyl selenocyanate typically involves the reaction of 2-[(4-Methylphenyl)selanyl]ethanol with selenocyanogen. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of selenocyanogen. The reaction proceeds as follows:
Step 1: Preparation of 2-[(4-Methylphenyl)selanyl]ethanol by reacting 4-methylphenyl selenide with ethylene oxide.
Step 2: Reaction of 2-[(4-Methylphenyl)selanyl]ethanol with selenocyanogen in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)selanyl]ethyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the selenocyanate group under mild conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenides depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methylphenyl)selanyl]ethyl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its ability to modulate redox processes in biological systems.
Medicine: Investigated for its anticancer and chemopreventive activities.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)selanyl]ethyl selenocyanate involves its interaction with cellular redox systems. The compound can modulate the activity of selenoproteins such as glutathione peroxidases and thioredoxin reductases, which are involved in the detoxification of reactive oxygen species (ROS). By influencing these pathways, the compound can induce apoptosis in cancer cells and protect normal cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Uniqueness
2-[(4-Methylphenyl)selanyl]ethyl selenocyanate is unique due to its specific structural features, which include both a selenocyanate group and a 4-methylphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other selenocyanate compounds. Its ability to modulate redox processes and induce apoptosis in cancer cells makes it a promising candidate for further research in medicinal chemistry .
Properties
CAS No. |
62559-26-6 |
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Molecular Formula |
C10H11NSe2 |
Molecular Weight |
303.1 g/mol |
IUPAC Name |
2-(4-methylphenyl)selanylethyl selenocyanate |
InChI |
InChI=1S/C10H11NSe2/c1-9-2-4-10(5-3-9)13-7-6-12-8-11/h2-5H,6-7H2,1H3 |
InChI Key |
SKTLYICYZBSGPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]CC[Se]C#N |
Origin of Product |
United States |
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